molecular formula C13H18N2O B12535576 (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide CAS No. 869993-17-9

(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide

Cat. No.: B12535576
CAS No.: 869993-17-9
M. Wt: 218.29 g/mol
InChI Key: HLAKYDLTGYVTOX-WOPDTQHZSA-N
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Description

(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring a cyclopropyl group and an amino butanamide moiety, makes it an interesting subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Amination: The next step is the introduction of the amino group. This can be done through a nucleophilic substitution reaction using an appropriate amine.

    Butanamide Formation: The final step involves the formation of the butanamide moiety. This can be achieved through the reaction of the intermediate compound with butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyclopropyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or cyclopropyl derivatives.

Scientific Research Applications

(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-2-Amino-1,2-diphenylethanol
  • (1R,2S)-2-Amino-1,2-diphenylethanol

Uniqueness

(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and enhances its potential in various applications.

Properties

CAS No.

869993-17-9

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(2S)-2-amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide

InChI

InChI=1S/C13H18N2O/c1-2-11(14)13(16)15-12-8-10(12)9-6-4-3-5-7-9/h3-7,10-12H,2,8,14H2,1H3,(H,15,16)/t10-,11+,12+/m1/s1

InChI Key

HLAKYDLTGYVTOX-WOPDTQHZSA-N

Isomeric SMILES

CC[C@@H](C(=O)N[C@H]1C[C@@H]1C2=CC=CC=C2)N

Canonical SMILES

CCC(C(=O)NC1CC1C2=CC=CC=C2)N

Origin of Product

United States

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